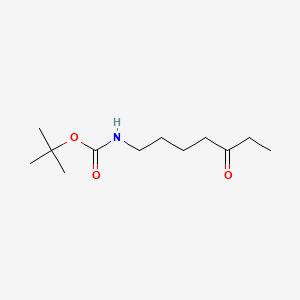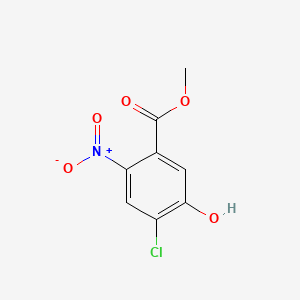
(2S,3R)-β-Hydroxyleucine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-β-Hydroxyleucine Hydrochloride is a chiral amino acid derivative with the molecular formula C6H14ClNO3 and a molecular weight of 183.63 g/mol . This compound is known for its antibacterial properties and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-β-Hydroxyleucine Hydrochloride involves regio- and stereoselective methods. One efficient method includes the hydrobromolysis of trans-β-phenyl glycidate enantiomers, followed by O-acylcarbamoylation of the obtained 3-bromohydrins, intramolecular cyclization to form oxazolidin-2-one derivatives, and subsequent ring opening .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R)-β-Hydroxyleucine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amino alcohols.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include hydrobromic acid for hydrobromolysis, acyl chlorides for O-acylcarbamoylation, and bases like sodium ethoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions include oxo derivatives, amino alcohols, and substituted amino acids .
Wissenschaftliche Forschungsanwendungen
(2S,3R)-β-Hydroxyleucine Hydrochloride has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for its potential antibacterial properties and therapeutic applications.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Wirkmechanismus
The mechanism of action of (2S,3R)-β-Hydroxyleucine Hydrochloride involves its interaction with bacterial cell walls, disrupting their synthesis and leading to cell death. The compound targets specific enzymes involved in cell wall biosynthesis, inhibiting their activity and preventing bacterial growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3R)-Dihydroquercetin: Known for its antioxidant properties.
Empagliflozin: An antidiabetic medication with a similar stereochemistry.
Uniqueness
(2S,3R)-β-Hydroxyleucine Hydrochloride is unique due to its specific antibacterial properties and its role as a chiral building block in synthetic chemistry. Unlike other similar compounds, it is primarily used for its antibacterial effects and its utility in the synthesis of complex molecules .
Eigenschaften
CAS-Nummer |
1598376-94-3 |
|---|---|
Molekularformel |
C6H14ClNO3 |
Molekulargewicht |
183.632 |
IUPAC-Name |
(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid;hydrochloride |
InChI |
InChI=1S/C6H13NO3.ClH/c1-3(2)5(8)4(7)6(9)10;/h3-5,8H,7H2,1-2H3,(H,9,10);1H/t4-,5+;/m0./s1 |
InChI-Schlüssel |
LJDBRWYTJHYZMD-UYXJWNHNSA-N |
SMILES |
CC(C)C(C(C(=O)O)N)O.Cl |
Synonyme |
threo-3-Hydroxy-L-leucine Hydrochloride; (2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid Hydrochloride; L-threo-β-Hydroxyleucine Hydrochloride; (3R)-3-Hydroxy-L-leucine Hydrochloride; NSC 524546 Hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


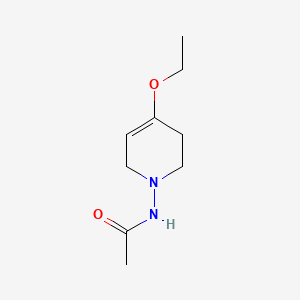
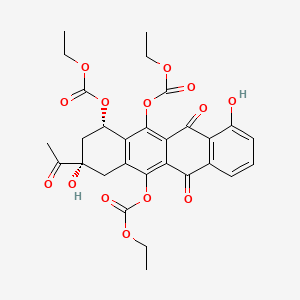

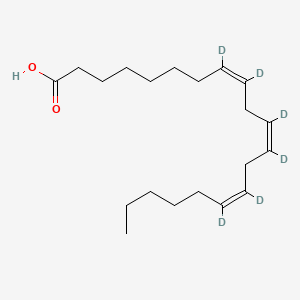
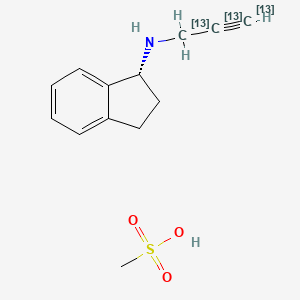
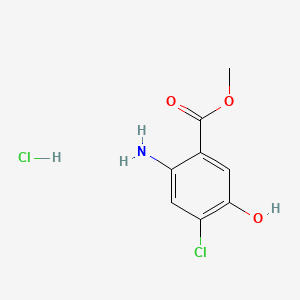
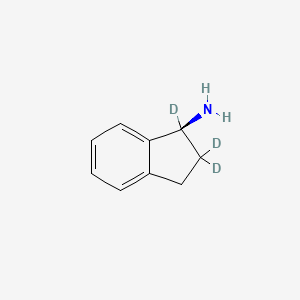
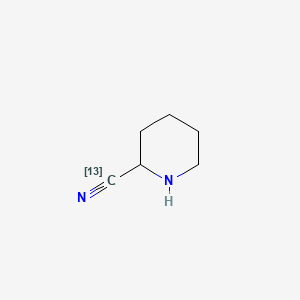

![[9-(Diethylamino)-5H-benzo[a]phenoxazin-5-ylidene]malononitrile](/img/structure/B586446.png)
